Bienvenue dans la boutique en ligne BenchChem!

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-3-carboxamide

PARP-1 inhibitor Structure–Activity Relationship (SAR) Hydrogen-Bond Donor Count

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-3-carboxamide (CAS 1421468-18-9, molecular formula C19H19N3O2S, molecular weight 353.44 g/mol) is a synthetic small molecule belonging to the phthalazinone class of poly(ADP-ribose) polymerase (PARP) inhibitors. Its core scaffold—1(2H)-phthalazinone—is a privileged structure in medicinal chemistry, validated clinically by the approved PARP inhibitor olaparib (AZD-2281).

Molecular Formula C19H19N3O2S
Molecular Weight 353.44
CAS No. 1421468-18-9
Cat. No. B2395554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-3-carboxamide
CAS1421468-18-9
Molecular FormulaC19H19N3O2S
Molecular Weight353.44
Structural Identifiers
SMILESC1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C4=CSC=C4
InChIInChI=1S/C19H19N3O2S/c23-18(13-9-10-25-12-13)20-11-17-15-7-3-4-8-16(15)19(24)22(21-17)14-5-1-2-6-14/h3-4,7-10,12,14H,1-2,5-6,11H2,(H,20,23)
InChIKeyBAXWRJPBTGLSNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-3-carboxamide (CAS 1421468-18-9): Chemical Class and Baseline Procurement Profile


N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-3-carboxamide (CAS 1421468-18-9, molecular formula C19H19N3O2S, molecular weight 353.44 g/mol) is a synthetic small molecule belonging to the phthalazinone class of poly(ADP-ribose) polymerase (PARP) inhibitors. Its core scaffold—1(2H)-phthalazinone—is a privileged structure in medicinal chemistry, validated clinically by the approved PARP inhibitor olaparib (AZD-2281) [1]. The compound features three distinct pharmacophoric elements: a 3-cyclopentyl substituent on the phthalazinone nitrogen, a methylene linker at the 4-position, and a thiophene-3-carboxamide side chain. This specific substitution pattern differentiates it from the broader 4-(thiophen-2-ylmethyl)-2H-phthalazin-1-one series and from the unsubstituted (N3–H) analog CAS 1207029-62-6 [2].

Why N-((3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-3-carboxamide Cannot Be Replaced by In-Class Analogs


Phthalazinone-based PARP inhibitors are highly sensitive to N3-substitution and the nature of the 4-methyl-linked side chain. The clinically approved olaparib employs a 4-(3-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl moiety, while the unsubstituted (N3–H) analog CAS 1207029-62-6 retains a free lactam N–H capable of hydrogen-bond donation. The target compound replaces this N3–H with a hydrophobic cyclopentyl group, eliminating a key hydrogen-bond donor and increasing lipophilicity (clogP ~2.2–2.6 estimated, versus ~1.2–1.5 for the N3–H analog) [1]. Such modifications are known to alter PARP isoform selectivity, cellular permeability, and efflux transporter recognition—parameters that cannot be assumed to transfer from one analog to another [2]. Substituting this compound with a generic phthalazinone without verifying matched biochemical and cellular profiles risks irreproducible experimental outcomes.

Quantitative Differentiation Evidence for N-((3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-3-carboxamide


N3-Cyclopentyl Substitution Eliminates a Hydrogen-Bond Donor Relative to the N3–H Analog

The target compound (CAS 1421468-18-9) possesses a hydrogen-bond donor count of 1 (carboxamide N–H only), compared to 2 for the N3-unsubstituted analog N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-3-carboxamide (CAS 1207029-62-6, which retains the phthalazinone lactam N–H). This reduction in HBD count is predicted to improve passive membrane permeability based on Lipinski's Rule-of-5 optimization principles [1].

PARP-1 inhibitor Structure–Activity Relationship (SAR) Hydrogen-Bond Donor Count

Increased Lipophilicity (clogP) Driven by Cyclopentyl Substituent Versus N3–H Analog

Consensus clogP estimation (ChemAxon, XLogP3) yields a value of ~2.4 for the target compound versus ~1.3 for the N3–H analog CAS 1207029-62-6, representing a >1 log unit increase in calculated lipophilicity [1]. This difference is directly attributable to the cyclopentyl group replacing the polar N3–H. The measured logD7.4 for the target compound is not reported in primary literature; the value cited is a computed estimate.

Lipophilicity clogP Phthalazinone

Phthalazinone Scaffold Enables Sub-Nanomolar PARP-1 Inhibition in Enzyme Assays

Although no enzyme inhibition IC50 has been published for the target compound specifically, structurally related phthalazinone derivatives (DLC-1–6) bearing thiophene or heterocyclic side chains at the 4-position have demonstrated PARP-1 IC50 values <0.2 nM, superior to olaparib in parallel enzyme assays [1]. The 4-(thiophen-2-ylmethyl)-2H-phthalazin-1-one series reported by Wang et al. yielded compound 18q with an 8-fold improvement in enzymatic activity over AZD-2281 (olaparib) [2]. The target compound shares the phthalazinone–thiophene pharmacophore and is therefore hypothesized to reside in a similar potency range, though confirmatory data are required.

PARP-1 IC50 Enzyme Inhibition

Purity Specification (95%) and Molecular Identity Confirmation for Research-Grade Procurement

Commercial suppliers list the target compound (CAS 1421468-18-9) at a standard purity of 95% (HPLC) . For comparison, the N3–H analog CAS 1207029-62-6 is offered at 90%+ purity by Life Chemicals [1]. The target compound's molecular identity is confirmed by 1H NMR and LC-MS as specified in vendor Certificates of Analysis. The higher specification purity (95% versus 90%) may reflect a more optimized synthetic route or purification protocol.

Purity Quality Control HPLC

Differentiated P-glycoprotein Efflux Liability Predicted by N3-Alkyl Substitution Pattern

Recent structure–activity relationship studies on cyclopentyl-containing phthalazinone PARP inhibitors demonstrate that N3-substitution can profoundly modulate ABC-transporter-mediated efflux. The pentacyclic tetrahydrocyclopentaphthalazinone compound 5 exhibited a P-gp efflux ratio (ER) of 0.9 in Caco-2 monolayers, indicating no active efflux, while the N3-unsubstituted phthalazinone olaparib is a known P-gp substrate (ER > 2 in certain assays). The target compound's N3-cyclopentyl group mimics the substitution pattern associated with low efflux liability in this chemotype [1].

P-glycoprotein Efflux Ratio Caco-2 Permeability

Thiophene-3-Carboxamide Versus Cyclopropane-Carboxamide Side Chain: Differential H-Bonding Geometry

The target compound incorporates a thiophene-3-carboxamide side chain at the 4-methylene position, contrasting with the cyclopropane-carboxamide side chain of olaparib. The thiophene sulfur atom introduces an additional heteroatom capable of engaging in S···π interactions with aromatic residues in the PARP-1 NAD+-binding pocket, a feature absent in cyclopropane-carboxamide analogs [1]. Molecular docking studies on related 4-(thiophen-2-ylmethyl)phthalazinones predict a binding pose where the thiophene ring occupies a lipophilic cleft adjacent to Tyr-907, distinct from the cyclopropane interaction geometry [2].

Thiophene Carboxamide Binding Mode

Recommended Research and Procurement Application Scenarios for N-((3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-3-carboxamide


Head-to-Head PARP-1 Isoform Selectivity Profiling Against Clinical Benchmarks (Olaparib, Talazoparib)

The compound's unique combination of N3-cyclopentyl substitution and thiophene-3-carboxamide side chain makes it suitable as a comparator probe in enzyme panel assays. Researchers should profile it alongside olaparib (cyclopropane-carboxamide, N3–H) and talazoparib (distinct macrocyclic scaffold) in recombinant PARP-1, PARP-2, PARP-5a/tankyrase-1, and PARP-14 enzyme inhibition assays to quantify differential isoform selectivity [1]. The evidence in Section 3 (class-level PARP-1 IC50 < 0.2 nM for phthalazinone–thiophene hybrids and predicted low P-gp efflux) supports the hypothesis that this compound may occupy a distinct selectivity–efflux profile space worthy of systematic characterization.

Structure–Activity Relationship (SAR) Expansion for N3-Alkyl Phthalazinone PARP Inhibitors

Medicinal chemistry teams expanding beyond olaparib's N3–H scaffold can use this compound as the key cyclopentyl benchmark. The N3-cyclopentyl group eliminates a hydrogen-bond donor and increases clogP by ~1.1 log units relative to the N3–H analog (Section 3, Evidence Items 1 and 2). By procuring both CAS 1421468-18-9 (N3-cyclopentyl) and CAS 1207029-62-6 (N3–H) and testing them in matched biochemical and cellular assays, SAR teams can deconvolute the contribution of N3-substitution to potency, selectivity, and permeability [2].

CNS-Penetrant PARP Inhibitor Screening Cascade (Blood–Brain Barrier Permeability Assessment)

Given the predicted moderate lipophilicity (clogP ~2.4), reduced HBD count (1), and structural analogy to cyclopentyl-phthalazinones with low P-gp efflux (compound 5: ER = 0.9, Section 3 Evidence Item 5), this compound is a rational candidate for CNS PARP inhibitor discovery. Recommended assays include bidirectional Caco-2 or MDCK-MDR1 permeability, brain tissue binding, and in vivo Kp,uu determination in rodent models. Procurement for this scenario requires the 95% purity specification documented in Section 3 Evidence Item 4 to minimize confounding effects in sensitive in vivo pharmacokinetic studies [3].

Chemical Tool Compound for Investigating PARP-1 DNA-Trapping Kinetics and Allosteric Modulation

Emerging evidence indicates that N3-substituents on the phthalazinone scaffold can influence PARP-1 allosteric regulation, DNA binding, and target residence time [4]. The target compound's cyclopentyl group may alter the spectrum of PARP-1 trapping on chromatin compared to olaparib. Procurement for DNA-trapping kinetic assays (fluorescence anisotropy, SPR, or cellular trapping assays using chromatin fractionation) would enable mechanistic studies that differentiate this chemotype from clinical PARP inhibitors with established trapping profiles.

Quote Request

Request a Quote for N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.